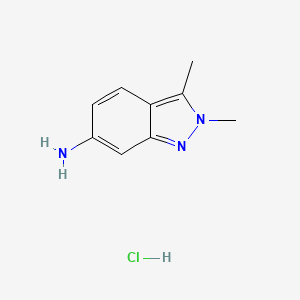

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylindazol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQJZDNKWQSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676913 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-60-2 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical properties, synthesis protocols, and its significant role in the development of the anti-cancer drug Pazopanib.

Chemical and Physical Properties

2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt are crucial chemical entities in pharmaceutical manufacturing. The hydrochloride form is often preferred for its increased stability and solubility.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 635702-60-2 | [2][3][4] |

| CAS Number (Free Base) | 444731-72-0 | [1][5][6] |

| Molecular Formula | C₉H₁₂ClN₃ | [4] |

| Molecular Weight | 197.66 g/mol | [4] |

| Molecular Formula (Free Base) | C₉H₁₁N₃ | [6] |

| Molecular Weight (Free Base) | 161.20 g/mol | [6][7] |

| Appearance | Dark brown to very dark orange solid (for the free base) | [8] |

| Boiling Point (Free Base) | 366.9 °C | [6] |

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is a critical process, often starting from the corresponding nitro compound. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Reduction of 2,3-dimethyl-6-nitro-2H-indazole

A detailed procedure for the synthesis of this compound involves the reduction of a nitro precursor.[9]

-

Step 1: Dissolution

-

Step 2: Addition of Reducing Agent

-

Add tin(II) chloride (1.6 g, 7.1 mmol, 2.8 equivalents) to the solution under a nitrogen atmosphere.[9]

-

-

Step 3: Acidification

-

Add concentrated HCl (3.2 ml) dropwise, ensuring the temperature remains below 5°C.[9]

-

-

Step 4: Reaction

-

Once the HCl addition is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.[9]

-

-

Step 5: Precipitation and Collection

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 635702-60-2|this compound|BLD Pharm [bldpharm.com]

- 3. forewinpharma.com [forewinpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]

- 6. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 | USA73172 [biosynth.com]

- 7. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound (CAS No: 635702-60-2). As a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, this compound is of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2][3][4] This document consolidates available data on its chemical and physical characteristics, details relevant experimental protocols, and illustrates its role in pharmaceutical synthesis and its connection to cancer therapy through visual diagrams.

Physicochemical Properties

The properties of 2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt are summarized below. Data for the free base is more readily available and is included for a comprehensive understanding.

Quantitative Data Summary

| Property | Value (Free Base: C₉H₁₁N₃) | Value (Hydrochloride Salt: C₉H₁₂ClN₃) | Source(s) |

| Molecular Formula | C₉H₁₁N₃ | C₉H₁₂ClN₃ | [5][6][7] |

| Molecular Weight | 161.20 g/mol | 197.66 g/mol | [5][6][8][9] |

| Boiling Point | 366.9 ± 22.0 °C at 760 mmHg | Not Available | [1][5] |

| pKa | 4.20 ± 0.30 (Predicted) | Not Available | [10] |

| XLogP3 | 1.3 | Not Available | [1][8] |

| Topological Polar Surface Area | 43.8 Ų | Not Available | [8] |

| Physical Form | Solid | Solid | [11] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Not Available | [10] |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | Room temperature | [10][11][12] |

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in research and development.

Synthesis of this compound

A common method for the synthesis of the title compound is via the reduction of a nitro precursor.[13]

Starting Material: 2,3-dimethyl-6-nitro-2H-indazole Reagents: Tin(II) chloride (SnCl₂), Concentrated Hydrochloric Acid (HCl), 2-methoxyethylether, Diethyl ether.

Procedure:

-

Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 equiv) in 2-methoxyethylether with heating.

-

Cool the solution to 0°C.

-

Under a nitrogen atmosphere, add tin(II) chloride (approx. 2.8 equiv).

-

Add concentrated HCl dropwise, ensuring the temperature is maintained below 5°C.

-

After the complete addition of HCl, allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes.

-

Add diethyl ether to induce precipitation.

-

Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[13]

Caption: Workflow for the synthesis of the hydrochloride salt.

General Protocol for Physicochemical Property Determination

While specific experimental data for this compound is sparse in the literature, standard methodologies are employed for its characterization.

-

Melting Point: Determined using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC, or a capillary melting point apparatus). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.

-

Solubility: A known amount of the compound is added incrementally to a fixed volume of a solvent (e.g., water, DMSO, ethanol) at a specific temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved compound is then determined, often by HPLC-UV, to quantify solubility.

-

pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve. Spectrophotometric methods can also be used if the molar absorptivity of the ionized and non-ionized forms differs.

Biological Context and Significance

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Its primary significance lies in its role as a key intermediate in the synthesis of Pazopanib.[1][4][14]

Role as a Pazopanib Intermediate

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1][3] The synthesis of this complex molecule relies on the specific structure of 2,3-Dimethyl-2H-indazol-6-amine as a core building block.

Caption: Role as a key intermediate in Pazopanib synthesis.

Pazopanib's Mechanism of Action: VEGFR Inhibition

Understanding the mechanism of the final API, Pazopanib, highlights the importance of its precursors. Pazopanib exerts its anti-cancer effects by inhibiting the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[3] It primarily targets VEGFR, preventing the binding of VEGF and subsequent receptor phosphorylation.

Caption: Pazopanib inhibits the VEGFR signaling pathway.

Safety and Handling

Based on available data for the free base, the compound should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[15]

Conclusion

This compound is a compound of high importance in medicinal chemistry, primarily serving as an indispensable building block for the anti-cancer drug Pazopanib. This guide has summarized its key physicochemical properties, provided a standard synthesis protocol, and contextualized its biological relevance. The data and diagrams presented herein offer a valuable resource for researchers and professionals engaged in drug discovery, process development, and chemical synthesis.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 | USA73172 [biosynth.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0 [matrix-fine-chemicals.com]

- 8. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dimethyl-2H-indazol-6-Amine | CAS No- 444731-72-0 | NA [chemicea.com]

- 10. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE CAS#: 444731-72-0 [m.chemicalbook.com]

- 11. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 [sigmaaldrich.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 14. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 [chemicalbook.com]

- 15. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE - Safety Data Sheet [chemicalbook.com]

Elucidation of the Structure of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride. This compound is a notable intermediate and a known impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology. A thorough understanding of its structure and properties is crucial for quality control and regulatory compliance in the manufacturing of Pazopanib.

Physicochemical Properties

This compound is the salt form of the parent amine, 2,3-dimethyl-2H-indazol-6-amine. The hydrochloride salt exhibits increased solubility in aqueous media compared to the free base, a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients and their intermediates.

| Property | Value |

| Chemical Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| CAS Number | 635702-60-2 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in water and polar protic solvents |

Synthesis and Formation

The hydrochloride salt of 2,3-Dimethyl-2H-indazol-6-amine is typically formed during the final steps of its synthesis. A common synthetic route involves the reduction of the corresponding nitro compound, 2,3-dimethyl-6-nitro-2H-indazole, followed by treatment with hydrochloric acid.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: Dissolve 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether with heating.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Under an inert atmosphere (e.g., nitrogen), add a reducing agent, such as tin(II) chloride.

-

Acidification: Add concentrated hydrochloric acid dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 45 minutes) to ensure complete reduction of the nitro group and formation of the amine.

-

Precipitation and Isolation: Add a non-polar solvent, such as diethyl ether, to precipitate the hydrochloride salt.

-

Collection: Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to yield this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The protonation of the exocyclic amine group induces characteristic changes in the spectral data compared to the free amine.

Spectroscopic Data Summary

While specific experimental spectra for the hydrochloride salt are not publicly available, the following tables summarize the expected and reported data for the parent amine and the anticipated shifts upon protonation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Shift |

| NH₃⁺ | Broad Singlet | > 10.0 | Deshielding due to the positive charge on the nitrogen atom. |

| Aromatic-H (ortho to NH₃⁺) | Doublet | ~7.5 - 7.8 | Significant downfield shift due to the electron-withdrawing effect of the ammonium group. |

| Aromatic-H (meta to NH₃⁺) | Doublet | ~7.0 - 7.3 | Moderate downfield shift. |

| Aromatic-H (para to NH₃⁺) | Singlet | ~7.2 - 7.5 | Moderate downfield shift. |

| N-CH₃ | Singlet | ~4.0 | Minimal change expected compared to the free amine. |

| C-CH₃ | Singlet | ~2.6 | Minimal change expected compared to the free amine. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Shift |

| C-NH₃⁺ | ~140 - 145 | Downfield shift due to the inductive effect of the protonated amine. |

| C (ortho to NH₃⁺) | ~115 - 120 | Upfield shift compared to the ipso-carbon. |

| C (meta to NH₃⁺) | ~125 - 130 | Downfield shift. |

| C (para to NH₃⁺) | ~120 - 125 | Upfield shift. |

| Indazole Ring Carbons | Variable | Shifts will be influenced by the overall change in electron density. |

| N-CH₃ | ~35 - 40 | Minimal change. |

| C-CH₃ | ~10 - 15 | Minimal change. |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Data | Interpretation |

| Mass Spectrometry (ESI+) | m/z = 162.11 (M+H)⁺ | Corresponds to the molecular weight of the free amine (protonated). |

| Infrared (IR) Spectroscopy | ~2800-3200 cm⁻¹ (broad), ~1600 cm⁻¹ (N-H bend) | Broad absorption due to N-H stretching in the ammonium salt. |

Experimental Protocol: NMR Characterization of Amine Hydrochloride Salts

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the acidic N-H protons, allowing for their observation.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the chemical shifts, multiplicities, and integration of all signals.

-

Pay close attention to the low-field region (typically δ > 10 ppm) for the broad signal of the NH₃⁺ protons.

-

Compare the aromatic region to the spectrum of the free amine to confirm the downfield shifts of the protons ortho and para to the amino group.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the number of unique carbon signals.

-

Compare the chemical shifts of the aromatic carbons to those of the free amine to observe the expected upfield and downfield shifts upon protonation.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the aromatic ring.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons, which can be crucial for unambiguous assignment of the indazole ring system.

-

Biological Context and Signaling Pathway

2,3-Dimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of Pazopanib.[2] Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[3] By inhibiting these receptors, Pazopanib disrupts tumor angiogenesis and cellular proliferation.

The presence of 2,3-Dimethyl-2H-indazol-6-amine as an impurity in Pazopanib is of regulatory concern, necessitating its careful monitoring and control. Understanding the mechanism of action of Pazopanib provides context for the importance of purity in this pharmaceutical agent.

Caption: Pazopanib's inhibition of VEGFR and PDGFR signaling pathways.

Experimental Workflow for Structure Confirmation

The logical workflow for confirming the structure of a synthesized batch of this compound is outlined below.

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of pharmaceuticals where it is an intermediate or impurity. The combination of synthesis and detailed spectroscopic analysis provides a robust framework for its unambiguous identification. This guide has provided the essential theoretical background, experimental protocols, and data interpretation strategies for researchers and professionals in the field of drug development. The link to the mechanism of action of Pazopanib underscores the importance of such detailed chemical characterization in the broader context of medicinal chemistry and pharmaceutical sciences.

References

synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dimethyl-2H-indazol-6-amine from its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This conversion is a critical step in the production of various pharmaceutically active compounds, most notably the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib, used in cancer therapy. This document provides a comprehensive overview of established synthetic methods, detailed experimental protocols, and comparative data to assist researchers in the efficient and reliable production of this key intermediate.

Introduction

2,3-Dimethyl-2H-indazol-6-amine (CAS No: 444731-72-0) is a vital building block in medicinal chemistry and drug development. Its synthesis primarily involves the reduction of the nitro group of 2,3-dimethyl-6-nitro-2H-indazole. The efficiency and selectivity of this reduction are paramount to ensure high purity and yield of the final product, which directly impacts the quality of the subsequent active pharmaceutical ingredient (API). This guide will focus on two prevalent and effective methods for this transformation: reduction using tin(II) chloride and catalytic hydrogenation.

Chemical Transformation

The core of the synthesis is the reduction of a nitroaromatic compound to an arylamine. This is a fundamental transformation in organic chemistry, and several reagents and catalytic systems can achieve this. The choice of method often depends on factors such as substrate sensitivity, desired yield, purity requirements, and scalability.

Caption: General reaction pathway for the synthesis.

Synthetic Methodologies

Two primary methods for the reduction of 2,3-dimethyl-6-nitro-2H-indazole are presented here with detailed experimental protocols.

Method 1: Tin(II) Chloride Reduction

This classical method utilizes tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), to efficiently reduce the nitro group. It is a reliable method that generally provides high yields.

Experimental Protocol:

-

In a reaction vessel, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with heating, and then cool the solution to 0°C.

-

Under a nitrogen atmosphere, add tin(II) chloride (2.8 eq).

-

Add concentrated hydrochloric acid (HCl) dropwise, ensuring the temperature is maintained below 5°C.

-

After the addition of HCl is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

-

Add ether to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration to obtain 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[1]

Method 2: Catalytic Hydrogenation (General Protocol)

Experimental Protocol (Adapted from a similar substrate):

-

In a hydrogenation vessel, suspend 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield 2,3-Dimethyl-2H-indazol-6-amine.

Data Presentation

The following table summarizes the quantitative data for the tin(II) chloride reduction method.

| Parameter | Value | Reference |

| Starting Material | 2,3-dimethyl-6-nitro-2H-indazole | [1] |

| Reagents | Tin(II) chloride, Concentrated HCl | [1] |

| Solvent | 2-methoxyethyl ether, Ether | [1] |

| Reaction Temperature | 0°C to room temperature | [1] |

| Reaction Time | 45 minutes | [1] |

| Product Form | Hydrochloride salt | [1] |

| Yield | 86.8% | [1] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2,3-Dimethyl-2H-indazol-6-amine.

Caption: A generalized experimental workflow.

Product Characterization

The final product, 2,3-Dimethyl-2H-indazol-6-amine, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole is a well-established and crucial transformation in pharmaceutical manufacturing. The tin(II) chloride reduction method offers a high-yielding and reliable route, as detailed in this guide. While catalytic hydrogenation presents a cleaner alternative, specific conditions for this particular substrate require optimization based on the general protocols provided. Researchers and drug development professionals can utilize the information herein to effectively produce this key intermediate for their research and development needs.

References

The Emergence of a Key Building Block: A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine, a heterocyclic amine, has risen to prominence not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of a crucial anti-cancer medication. Its history is intrinsically linked to the development of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of 2,3-Dimethyl-2H-indazol-6-amine, offering valuable insights for professionals in the field of drug discovery and development.

Discovery and History

The discovery of 2,3-Dimethyl-2H-indazol-6-amine is not documented as a standalone event but is rather embedded within the broader narrative of the development of Pazopanib (Votrient®). Pazopanib was developed by GlaxoSmithKline and received its first FDA approval in 2009 for the treatment of advanced renal cell carcinoma.[1][2] The core structure of Pazopanib features an indazole moiety, and 2,3-Dimethyl-2H-indazol-6-amine serves as a key building block for this critical component of the final drug molecule.[3][4] Its significance, therefore, lies in its role in enabling the efficient and scalable synthesis of this important therapeutic agent.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃ | [5][6] |

| Molecular Weight | 161.21 g/mol | |

| CAS Number | 444731-72-0 | [5] |

| Appearance | Dark Brown to Very Dark Orange Solid | [7] |

| Boiling Point | 366.9 ± 22.0 °C (Predicted) | [3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [7] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [3] |

| InChIKey | PVNVSSNARYHLRF-UHFFFAOYSA-N | [5][6] |

Synthesis and Experimental Protocols

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is a multi-step process that is crucial for the production of Pazopanib. Several synthetic routes have been reported in the literature and patents. A common approach involves the reduction of a nitro-indazole precursor.

Experimental Protocol: Synthesis via Reduction of 2,3-dimethyl-6-nitro-2H-indazole

This protocol describes the reduction of 2,3-dimethyl-6-nitro-2H-indazole to yield 2,3-Dimethyl-2H-indazol-6-amine hydrochloride.

Materials:

-

2,3-dimethyl-6-nitro-2H-indazole

-

2-methoxyethylether

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ether

Procedure: [8]

-

Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equiv) in 2-methoxyethylether (4.3 ml) with heating.

-

Cool the solution to 0°C.

-

Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol, 2.8 equiv).

-

Add concentrated HCl (3.2 ml) dropwise, maintaining the temperature below 5°C.

-

After the addition of HCl is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

-

Add ether (14 ml) to the reaction mixture.

-

A precipitate will form. Collect the precipitate to yield the desired product as a hydrochloride salt (0.35 g, 86.8% yield).

Below is a workflow diagram illustrating this synthetic step.

Caption: Synthetic workflow for the reduction of the nitro-indazole precursor.

Role in Pazopanib Synthesis and Mechanism of Action

2,3-Dimethyl-2H-indazol-6-amine is a critical starting material for the construction of the core indazole scaffold of Pazopanib. In the subsequent synthetic steps, the amine group of this intermediate is typically reacted with a substituted pyrimidine derivative to build the Pazopanib molecule.[9]

Pazopanib itself functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[10] By inhibiting these receptors, Pazopanib disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.

The diagram below illustrates the simplified signaling pathway inhibited by Pazopanib.

Caption: Simplified signaling pathway inhibited by Pazopanib.

Conclusion

2,3-Dimethyl-2H-indazol-6-amine stands as a testament to the critical role of synthetic intermediates in modern drug development. While not a therapeutic agent itself, its efficient synthesis is paramount to the production of Pazopanib, a vital medication in the oncologist's armamentarium. A thorough understanding of its properties and synthetic routes is therefore essential for researchers and professionals dedicated to the advancement of cancer therapy.

References

- 1. curehht.org [curehht.org]

- 2. anl.gov [anl.gov]

- 3. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE CAS#: 444731-72-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0 [matrix-fine-chemicals.com]

- 7. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 9. rroij.com [rroij.com]

- 10. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 2,3-Dimethyl-2H-indazol-6-amine hydrochloride (CAS No: 635702-60-2), a key intermediate in the synthesis of the anticancer drug, Pazopanib.[1][2] This document is intended to serve as a comprehensive resource, presenting available analytical data and detailed experimental protocols to support research and development activities in medicinal chemistry and drug manufacturing.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This data is crucial for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.77 | Doublet (d) | 8.9 | 1 | Ar-H |

| 7.18 | Singlet (s) | - | 1 | Ar-H |

| 6.88 | Multiplet (m) | - | 1 | Ar-H |

| 4.04 | Singlet (s) | - | 3 | N-CH₃ |

| 2.61 | Singlet (s) | - | 3 | C-CH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz. Data sourced from ChemicalBook.[3] |

Note: While the source indicates a multiplet at 7.88 ppm, it is likely a typographical error and has been corrected to 6.88 ppm for structural consistency. Users should verify this data with their own analytical results.

¹³C Nuclear Magnetic Resonance (NMR) Data

Publicly available, experimentally determined ¹³C NMR data for this compound could not be located in the searched literature. Researchers are advised to perform their own ¹³C NMR analysis for complete structural elucidation.

Infrared (IR) Spectroscopy Data

Infrared (IR) Spectroscopy Data

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data

| m/z | Ion |

| 162 | [M+H]⁺ |

| This corresponds to the protonated molecule of the free amine (C₉H₁₁N₃, MW: 161.20 g/mol ).[4] |

Experimental Protocols

The following section details the synthetic protocol for the preparation of this compound.

Synthesis of this compound

Reaction Scheme:

2,3-dimethyl-6-nitro-2H-indazole → this compound

Materials and Reagents:

-

2,3-dimethyl-6-nitro-2H-indazole

-

2-Methoxyethylether

-

Tin (II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

In a reaction vessel, 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equivalent) is dissolved in 2-methoxyethylether (4.3 ml) with heating.

-

The solution is then cooled to 0°C.

-

Tin (II) chloride (1.6 g, 7.1 mmol, 2.8 equivalents) is added to the cooled solution under a nitrogen atmosphere.

-

Concentrated HCl (3.2 ml) is added dropwise, ensuring the internal temperature is maintained below 5°C.

-

Following the complete addition of HCl, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 45 minutes.

-

Diethyl ether (14 ml) is added to the reaction mixture to induce precipitation.

-

The resulting precipitate is collected to yield 2,3-Dimethyl-2H-indazol-6-amine as a hydrochloride salt (0.35 g, 86.8% yield).[5]

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a streamlined workflow, crucial for understanding the process in a drug development context.

Caption: Synthesis workflow for this compound.

This guide provides a foundational set of data for this compound. For comprehensive characterization, it is recommended that researchers acquire and analyze ¹³C NMR and IR spectra to supplement the information presented herein.

References

- 1. WO2015068175A2 - An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 4. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

Navigating the Solubility Landscape of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride (CAS RN: 635702-60-2), a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility of this molecule is paramount for its effective use in research and development, influencing everything from reaction kinetics to formulation strategies.

Core Concept: Solubility Profile

A thorough investigation of available scientific literature and chemical databases reveals a qualitative rather than quantitative solubility profile for this compound. The compound is consistently reported as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] However, specific quantitative data, such as solubility in mg/mL or molarity at various temperatures, remains largely unpublished in readily accessible sources.

This lack of precise data underscores the necessity for researchers to determine the solubility of this compound empirically, tailored to their specific experimental conditions and solvent systems.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents is not publicly available. To facilitate a direct comparison of experimentally determined values, the following table is provided as a template for researchers to populate with their own findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Phosphate Buffered Saline (pH 7.4) |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are crucial. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[2][3]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[4] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.[2] Adsorption of the compound to the filter material should be evaluated.

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

-

The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[5] This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[3]

Objective: To determine the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader

Procedure:

-

Prepare a series of dilutions of the DMSO stock solution of this compound directly in the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1-2%).

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC or UV-Vis spectroscopy after creating a calibration curve.[6]

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships involved in solubility determination, the following diagrams are provided.

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Caption: Factors influencing solubility and its impact on drug development.

References

biological significance of the indazole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases.[1][2] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and absorption, distribution, metabolism, and excretion (ADME) properties.[3] This has led to the development of several FDA-approved drugs and a multitude of clinical candidates for the treatment of cancer, inflammation, and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a focus on its role in oncology. We will delve into the mechanisms of action of key indazole-containing drugs, present quantitative bioactivity data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Mechanism of Action: Targeting Key Cellular Pathways

Indazole derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, with a particular prominence in the inhibition of protein kinases.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting these enzymes, indazole-based drugs can effectively halt tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several successful indazole-containing drugs are multi-targeted tyrosine kinase inhibitors.[6]

-

Pazopanib: This agent primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7] By inhibiting these receptors, pazopanib disrupts the signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3] The inhibition of VEGFR2 is central to its mechanism, leading to the suppression of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][8]

-

Axitinib: Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[1] Its mechanism of action involves competitively binding to the ATP-binding pocket of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades that are vital for endothelial cell proliferation and survival.[1]

Inhibition of DNA Repair Pathways

-

Niraparib: This drug is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[2][9] PARP enzymes are critical for the repair of single-strand DNA breaks.[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[2] The accumulation of unrepaired DNA damage ultimately results in cell death.[2] Niraparib also "traps" the PARP enzyme on the DNA, further enhancing its cytotoxic effect.[2]

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of various indazole derivatives against different cancer cell lines and kinase targets. This data provides a quantitative measure of their therapeutic potential and allows for a comparative analysis of structure-activity relationships.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 | [10][11] |

| A549 (Lung) | 0.89 | [12] | |

| HepG2 (Liver) | 1.15 | [10][12] | |

| MCF-7 (Breast) | 0.43 | [10][12] | |

| HCT116 (Colon) | 0.56 | [12] | |

| Compound 6o | K562 (Leukemia) | 5.15 | [13][14] |

| A549 (Lung) | >40 | [13] | |

| PC-3 (Prostate) | 18.3 | [13] | |

| Pazopanib | HUVEC (Endothelial) | 0.03 | [15] |

| Axitinib | Various | 0.1 - 1.0 (VEGFRs) | [1] |

| Niraparib | Ovarian Cancer Cells | Varies (dependent on BRCA status) | [2] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [15] |

| Axitinib | VEGFR-2 | 0.2 | [1] |

| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | [15] |

| Indazole derivative 14d | FGFR1 | 5.5 | [15] |

| SR-1459 | ROCK-II | 13 | [16] |

| SR-715 | ROCK-II | 80 | [16] |

| SR-899 | ROCK-II | 100 | [16] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by indazole-based drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of an indazole derivative and a common biological assay used to evaluate its efficacy.

Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Pazopanib Intermediate)

This protocol describes a key step in the synthesis of Pazopanib.[17][18]

Materials:

-

2,3-dimethyl-2H-indazol-6-amine

-

2,4-dichloropyrimidine

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a mixture of ethanol and tetrahydrofuran, add 2,4-dichloropyrimidine (1.1 equivalents).

-

Add sodium bicarbonate (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with water.

-

The crude product can be purified by recrystallization from ethyl acetate to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][19][20]

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the indazole derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The indazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry, particularly in the development of targeted cancer therapies. The ability to readily modify the indazole ring has allowed for the creation of a diverse range of compounds with potent and selective activities against key oncogenic drivers. The success of drugs like Pazopanib, Axitinib, and Niraparib underscores the therapeutic potential of this privileged scaffold. As our understanding of cancer biology deepens, the indazole core will undoubtedly continue to be a fertile ground for the discovery and development of novel and effective treatments. Future research will likely focus on developing more selective inhibitors with improved safety profiles and exploring new therapeutic applications for this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. axitinib drug pathwayRat Genome Database [rgd.mcw.edu]

- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 7. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Characterization of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key chemical intermediate and a known process impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Rigorous analytical characterization of this compound is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical methods used to characterize this compound, including techniques for identification, purity assessment, and structural elucidation.

The primary analytical techniques covered in this document are High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for identification.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt is presented below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 635702-60-2 |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, room temperature |

Analytical Methods and Protocols

A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a stability-indicating method suitable for determining the purity of this compound and for quantifying any related impurities. The following protocol is a general guideline based on methods developed for Pazopanib and its impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A YMC Triart C18 column (250 mm × 4.6 mm, 5 µm) or equivalent is recommended.[2]

-

Mobile Phase A: 0.1% Perchloric acid in water with tetrahydrofuran.[2]

-

Mobile Phase B: A mixture of 0.1% Perchloric acid in water, tetrahydrofuran, methanol, and acetonitrile.[2]

-

Gradient Elution: A gradient program should be optimized to ensure separation of the main peak from all potential impurities. A typical gradient might run for 50 minutes.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.[2]

-

Detection Wavelength: 268 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 0.1 mg/mL.

Data Presentation:

| Parameter | Typical Acceptance Criteria |

| Purity (by area %) | ≥ 99.0% |

| Individual Impurity | ≤ 0.15% |

| Total Impurities | ≤ 0.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are powerful tools for the unambiguous identification and structural confirmation of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Data (Illustrative):

While specific, publicly available spectral data for the hydrochloride salt is limited, the following table illustrates the expected regions for the proton and carbon signals based on related structures.[2]

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | s | 3H | Ar-CH₃ |

| ~3.4 | s | 3H | N-CH₃ |

| ~6.8 | d | 1H | Aromatic CH |

| ~7.4 | s | 1H | Aromatic CH |

| ~7.6 | d | 1H | Aromatic CH |

| (variable) | br s | 3H | -NH₃⁺ |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~9 | Ar-CH₃ |

| ~37 | N-CH₃ |

| ~95 - 165 | Aromatic Carbons |

Note: 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Positive ion mode (ESI+).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula (free base) | C₉H₁₁N₃ |

| Exact Mass (free base) | 161.0953 |

| Expected [M+H]⁺ (m/z) | 162.1026 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretching (amine) |

| 3000 - 2850 | C-H stretching (methyl) |

| 1620 - 1580 | C=C stretching (aromatic) |

| 1500 - 1400 | C-H bending (methyl) |

Visualizations

The following diagrams illustrate the analytical workflow for the characterization of this compound.

Caption: Overall analytical workflow for characterization.

Caption: Logical flow of the HPLC method.

Caption: Relationship between spectroscopic methods and data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using reversed-phase HPLC with UV detection. The described method is designed to be robust and suitable for quality control in research and drug development settings.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 2,3-Dimethyl-2H-indazol-6-amine from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an aqueous buffer and an organic solvent. The hydrochloride salt of the amine is soluble in the aqueous mobile phase, allowing for direct analysis. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks in the chromatogram.

Experimental Protocols

Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringes and 0.45 µm syringe filters.

-

pH meter.

-

-

Reagents and Materials:

-

This compound reference standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade or Milli-Q).

-

Sample of this compound for analysis.

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer):

-

Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.

-

Adjust the pH of the solution to 3.0 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

-

-

Mobile Phase B (Organic Solvent):

-

Acetonitrile (100%).

-

-

Diluent:

-

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Mix thoroughly.

-

-

Sample Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Mix thoroughly.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM KH2PO4 in water, pH 3.0 with H3PO4 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 30 minutes |

Data Presentation

The purity of the this compound sample is calculated based on the area percent method. The following table summarizes hypothetical quantitative data obtained from the analysis of a sample.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 3.52 | 15.8 | 0.08 | Impurity A |

| 2 | 8.91 | 19850.2 | 99.75 | 2,3-Dimethyl-2H-indazol-6-amine |

| 3 | 12.15 | 33.9 | 0.17 | Impurity B |

| Total | 19900.0 | 100.00 |

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

Caption: Workflow for the HPLC purity analysis of 2,3-Dimethyl-2H-indazol-6-amine HCl.

Conclusion

The described HPLC method provides a reliable and robust protocol for the purity determination of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. Adherence to this protocol will ensure accurate and reproducible purity assessment, contributing to the overall quality of the final pharmaceutical product.

Application Note: LC-MS Protocol for the Identification of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Pazopanib.[1][2] Its accurate identification and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product.[3] This application note provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and specific analysis of 2,3-Dimethyl-2H-indazol-6-amine. The method is designed to be robust and can be adapted for various applications, including impurity profiling and pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4] This makes it an ideal choice for the analysis of trace-level impurities in complex matrices. The method described herein utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer, which allows for highly specific quantification through Multiple Reaction Monitoring (MRM).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁N₃ | [1][5] |

| Molecular Weight | 161.20 g/mol | [1][5] |

| CAS Number | 444731-72-0 | [5] |

Experimental Protocol

This protocol is based on a validated method for the determination of 2,3-Dimethyl-2H-indazol-6-amine.[6]

Materials and Reagents

-

This compound reference standard

-

Pazopanib hydrochloride (if analyzing as an impurity)[6]

-

Formic acid (LC-MS grade)[6]

-

Acetonitrile (LC-MS grade)[6]

-

Water (HPLC grade)[6]

-

Methanol (LC-MS grade)

-

Diluent: 40:60 (v/v) Water:Acetonitrile[6]

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

Calibration Curve and Quality Control (QC) Samples:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent.

-

A suggested concentration range for the calibration curve is 0.6, 1.0, 1.5, 2.0, 4.0, and 6.0 ppm.[6]

Sample Preparation (for Pazopanib Hydrochloride Drug Substance):

-

Accurately weigh the drug substance to achieve a final concentration of 1 mg/mL.

-

Dissolve in the appropriate volume of diluent.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Hypersil BDS C18, 150 x 4.6 mm, 5.0 µm |

| Mobile Phase A | 0.1% Formic acid in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Mobile Phase Composition | 45:55 (v/v) Mobile Phase A:Mobile Phase B[6] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Mode | Isocratic[6] |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Precursor Ion (m/z) | 162.1 |

| Product Ion (m/z) | To be determined by infusion of standard |

| Collision Energy (eV) | To be optimized |

| Dwell Time | 200 ms |

Method Validation Parameters

The following table summarizes key validation parameters for a similar method.[6]

| Parameter | Result |

| Limit of Detection (LOD) | 0.2 ppm (S/N ratio: 3.7)[6] |

| Limit of Quantification (LOQ) | 0.6 ppm (S/N ratio: 10.9)[6] |

| Linearity (Correlation Coefficient) | >0.999[6] |

| System Suitability (%RSD) | 0.7% for six replicate injections at 2.00 ppm[6] |

Experimental Workflow

Caption: Experimental workflow for the LC-MS analysis.

Signaling Pathway and Logical Relationships

For the identification and quantification of a small molecule impurity like 2,3-Dimethyl-2H-indazol-6-amine, a direct analytical workflow is employed rather than a biological signaling pathway. The logical relationship of the analytical process is depicted in the workflow diagram above. The process follows a linear progression from sample and standard preparation to instrumental analysis and subsequent data processing to determine the concentration of the analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound. The described method is sensitive, specific, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided experimental parameters and validation data serve as a strong foundation for researchers to implement and adapt this method for their specific needs.

References

protocol for the synthesis of Pazopanib using 2,3-Dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor, starting from 2,3-Dimethyl-2H-indazol-6-amine. The synthesis involves a three-step process: condensation with 2,4-dichloropyrimidine, methylation of the resulting intermediate, and a final coupling reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the targeted biological signaling pathway.

Introduction

Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1] By inhibiting these signaling pathways, Pazopanib effectively hinders tumor growth and angiogenesis, the process of forming new blood vessels that tumors need to survive.[1][2][3] It is clinically approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The synthetic route described herein utilizes 2,3-Dimethyl-2H-indazol-6-amine as a key starting material.

Synthesis Overview

The synthesis of Pazopanib from 2,3-Dimethyl-2H-indazol-6-amine can be accomplished in three main steps:

-

Condensation: Reaction of 2,3-Dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine to form N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

-

Methylation: N-methylation of the secondary amine to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

-

Coupling: Final reaction with 5-amino-2-methylbenzenesulfonamide to produce Pazopanib.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of Pazopanib.

| Step | Intermediate/Product | Yield (%) | Purity (%) | Reference |

| 1 | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | 86.7 | - | [4] |

| 2 | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 97 | 98.5 | [5] |

| 3 | Pazopanib Hydrochloride | 85 | 98.4 | [6] |

| Purification | Pazopanib Hydrochloride | 77 | 99.9 | [7][8] |

Note: Yields and purities can vary based on reaction conditions and purification methods.

Experimental Protocol

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

-

To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (1.34 mol).[4]

-

Add 2,4-Dichloropyrimidine (0.67 mol) to the reaction mixture.[4]

-

Stir the reaction mixture for 24 hours at a temperature of 25°C to 30°C.[4]

-

Add de-ionized water to the reaction mixture and continue stirring for 1 hour.[4]

-

Filter the resulting solid and wash it with de-ionized water.[4]

-

Create a slurry of the wet solid with de-ionized water and stir for 30 minutes.[4]

-

Filter the solid again and wash with de-ionized water.[4]

-

Treat the wet material with ethyl acetate to form a slurry, stir for 30 minutes at 35°C to 40°C, and then cool to 0°C to 5°C.[4]

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry in an air oven at 50°C to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as an off-white solid.[4]

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (0.37 mol) in N,N-dimethylformamide (DMF), add Cesium carbonate (0.73 mol) and iodomethane (0.40 mol) at 25°C to 30°C.[4]

-

Continue stirring the reaction mixture at this temperature for 6 hours.[4]

-

Cool the reaction mixture to 0°C to 5°C and add de-ionized water drop-wise.[4]

-

Stir the mixture at 5°C to 10°C for 30 minutes.[4]

-

Collect the solid by filtration and wash with de-ionized water to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[4]

Step 3: Synthesis of Pazopanib Hydrochloride

-

Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.), 5-amino-2-methylbenzenesulfonamide (1.05 eq.), and N,N-dimethylformamide.[5]

-

Add a few drops of concentrated hydrochloric acid.[5]

-

Heat the reaction mixture to 95°C and stir at this temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the mixture and collect the product crystals by filtration.

-

Wash the crystals with ethanol and dry to afford Pazopanib hydrochloride as an off-white powder.[5]

Visualizations

Experimental Workflow

References